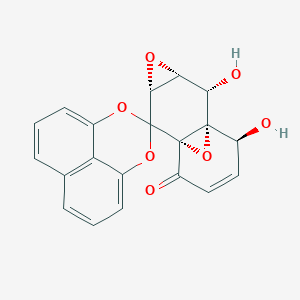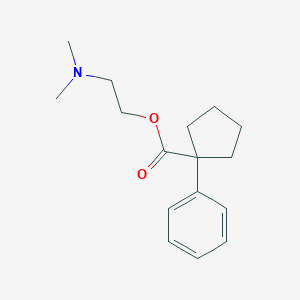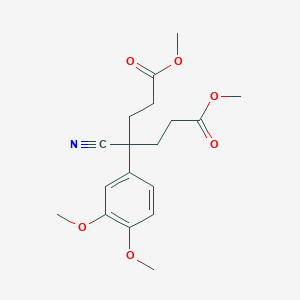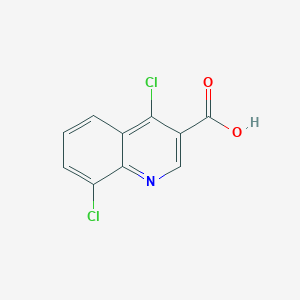
3,4-Dihydroxythiophène-2,5-dicarboxylate de diméthyle
Vue d'ensemble
Description
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C8H8O6S and a molecular weight of 232.21 . It is a solid substance and is used as a reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
Molecular Structure Analysis
The InChI code for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 . The SMILES representation is COC(=C1C(=O)C(=O)C(=C(O)OC)S1)O . Physical And Chemical Properties Analysis
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a solid substance . It has a predicted boiling point of 378.6±37.0 °C and a predicted density of 1.532±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Synthèse d'hétérocycles
Le 3,4-dihydroxythiophène-2,5-dicarboxylate de diméthyle est un réactif utile pour les réactions de réarrangement de type Curtius. Il est utilisé dans la synthèse d'hétérocycles pentagonaux substitués par 2,5-diamide basés sur les systèmes cycliques thiophène, pyrrole et furane .
Préparation de monomères d'alkylènedioxythiophène
Ce composé est un intermédiaire utilisé pour préparer des monomères d'alkylènedioxythiophène. Ces monomères sont ensuite utilisés pour obtenir des polymères conducteurs électrochromes .
Production de polymères hautement conducteurs
Le this compound est utilisé dans la production de poly(3,4-éthylènedioxythiophène) autodopé entièrement soluble avec une conductivité électrique supérieure à 1000 S cm-1 . Ces polymères hautement conducteurs sont des candidats prometteurs pour des matériaux clés dans l'électronique organique .
Propriétés chimiques
Le composé a une masse molaire de 232,21 et son nom IUPAC est 1,6-diméthyl 2,5-anhydro-2-thiohexo-3,4-diulosarate . Il est solide à température ambiante et doit être stocké dans un endroit sombre, scellé dans des conditions sèches .
Informations de sécurité
Le composé est classé dans GHS07 pour la sécurité. Il a les mentions de danger H315-H319 et les conseils de prudence P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
Disponibilité et prix
Au moment de la recherche, les informations sur les prix et la disponibilité n'étaient pas disponibles . Cependant, il est recommandé de vérifier auprès des fournisseurs pour obtenir les informations les plus récentes.
Safety and Hazards
The safety information for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate indicates that it has hazard statements H315-H319 . This means it may cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and specific instructions if it gets on skin or in eyes .
Mécanisme D'action
Mode of Action
It is known to be a useful reactant for curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
Biochemical Pathways
It is used as an intermediate in the preparation of alkylenedioxythiophene monomers to obtain electrochromic conducting polymers .
Result of Action
It is known to be used in the synthesis of 2,5-diamide-substituted five-membered heterocycles .
Action Environment
The compound should be stored in a dark place, sealed, and in dry conditions .
Propriétés
IUPAC Name |
dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVINKJCOXPIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325414 | |
| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58416-04-9 | |
| Record name | 58416-04-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate important for synthesizing conjugated oligomers?
A1: This compound acts as a crucial starting material for synthesizing oligo(thienylenevinylenes), a class of conjugated oligomers with potential applications in organic electronics. [] Its structure allows for sequential modifications, leading to diverse oligomer structures with tailored properties.
Q2: How does the incorporation of alkoxy groups, enabled by Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, influence the properties of these conjugated oligomers?
A2: The research demonstrates that incorporating alkoxy groups into the oligo(thienylenevinylenes) structure leads to a reduced highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap. [] This reduction stems from the electron-donating nature of the alkoxy groups, which influences the electronic properties of the resulting conjugated system.
Q3: Can you provide an example of a specific reaction using Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate that showcases its selectivity?
A3: The research highlights the selective esterification of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate isomers. [] When reacted with a tetrathiafulvalene derivative carrying a carboxylic acid group, only the 3,4-(hydroxymethyl-ethylenedioxy)thiophene isomer undergoes esterification. Interestingly, this selectivity is not observed with less sterically demanding carboxylic acids like lauric acid or benzoic acid. [] This example underscores the importance of steric factors and the specific reactivity of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate isomers in controlling reaction outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)


![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)


![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)






